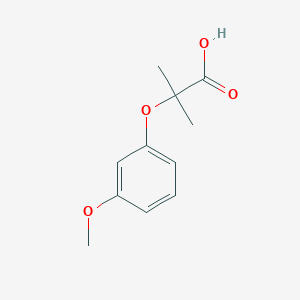

2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Description

Structural Elucidation of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is registered under Chemical Abstracts Service number 140239-94-7, providing a unique identifier for chemical databases and regulatory systems.

The molecular formula C₁₁H₁₄O₄ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 210.23 grams per mole. The structural backbone consists of a propanoic acid moiety with a quaternary carbon center bearing both a methyl group and a 3-methoxyphenoxy substituent.

The International Chemical Identifier string provides detailed connectivity information: InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13). The corresponding InChI Key QJUAQHVOCKJYLS-UHFFFAOYSA-N serves as a compressed representation for database searches and chemical informatics applications.

Alternative nomenclature systems describe this compound as propanoic acid, 2-(3-methoxyphenoxy)-2-methyl-, emphasizing the substitution pattern on the propanoic acid framework. The Simplified Molecular Input Line Entry System representation CC(C)(C(=O)O)OC1=CC=CC(=C1)OC clearly delineates the molecular connectivity and stereochemical relationships.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 140239-94-7 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| InChI Key | QJUAQHVOCKJYLS-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound features a quaternary carbon center that serves as the pivotal structural element. This tetrahedral carbon atom connects the carboxylic acid functionality, two methyl groups, and the phenoxy ether linkage, creating a sterically congested environment that influences the overall molecular conformation.

The phenoxy ring system adopts a planar geometry characteristic of aromatic benzene derivatives, with the methoxy substituent at the meta position introducing additional conformational flexibility through rotation about the carbon-oxygen bond. The ether linkage connecting the phenyl ring to the propanoic acid backbone allows for rotation, generating multiple conformational isomers that contribute to the compound's dynamic behavior in solution.

Computational molecular modeling studies would typically reveal energy barriers associated with rotation about key single bonds, particularly the phenyl-oxygen and oxygen-quaternary carbon bonds. The presence of the bulky quaternary carbon center creates steric hindrance that restricts certain conformational arrangements while stabilizing others through favorable intramolecular interactions.

The spatial arrangement of functional groups influences intermolecular interactions, with the carboxylic acid group capable of forming hydrogen bonds and the aromatic ring system participating in π-π stacking interactions. The methoxy group serves as both a hydrogen bond acceptor and a source of additional steric bulk that affects molecular packing in crystalline phases.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of nuclear spin interactions and chemical environments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to distinct proton environments within the molecular framework.

The aromatic region typically displays multiplets corresponding to the benzene ring protons, with chemical shifts influenced by the electron-donating methoxy substituent and the electron-withdrawing phenoxy linkage. The methoxy group appears as a sharp singlet in the aliphatic region, integrating for three protons and exhibiting characteristic shielding effects from the attached oxygen atom.

The quaternary carbon center bearing two methyl groups generates a distinctive singlet signal integrating for six protons, with chemical shift values reflecting the deshielding influence of the adjacent oxygen atom and carboxylic acid functionality. The absence of coupling patterns for these methyl groups confirms their attachment to a quaternary carbon center.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework connectivity, with the carbonyl carbon of the carboxylic acid group appearing at characteristic downfield chemical shifts. The aromatic carbon signals provide detailed information about substitution patterns and electronic effects within the benzene ring system. The quaternary carbon center exhibits distinctive chemical shift values reflecting its unique electronic environment and substitution pattern.

Infrared and Raman Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies corresponding to specific functional groups and molecular vibrations. The carboxylic acid functionality exhibits strong absorption bands associated with oxygen-hydrogen stretching vibrations, typically appearing as broad signals due to hydrogen bonding interactions.

The carbonyl stretching vibration of the carboxylic acid group appears as an intense absorption band in the fingerprint region, with frequency values influenced by intramolecular and intermolecular interactions. The aromatic carbon-carbon stretching vibrations produce characteristic patterns that confirm the presence of the substituted benzene ring system.

Raman spectroscopy provides complementary vibrational information through inelastic light scattering phenomena. The technique relies upon polarizability changes during molecular vibrations, offering enhanced sensitivity to symmetric stretching modes and aromatic ring vibrations. The aromatic carbon-carbon stretching modes appear prominently in Raman spectra, while the ether linkage vibrations provide additional structural confirmation.

The methoxy group exhibits characteristic vibrational frequencies in both infrared and Raman spectra, with carbon-oxygen stretching vibrations and methyl group deformation modes contributing to the spectroscopic fingerprint. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational analysis for structural confirmation and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound generates characteristic fragmentation patterns that provide structural information through systematic bond cleavage reactions. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure with a single positive charge.

Primary fragmentation pathways typically involve cleavage of the ether linkage connecting the phenoxy group to the propanoic acid backbone, generating fragment ions corresponding to the 3-methoxyphenoxy radical and the methylated propanoic acid cation. Secondary fragmentation reactions proceed through loss of small neutral molecules such as carbon dioxide from the carboxylic acid functionality.

The aromatic ring system undergoes characteristic fragmentation reactions, including loss of the methoxy group to generate phenoxide ions and subsequent ring fragmentation to produce smaller aromatic fragments. The quaternary carbon center influences fragmentation patterns through rearrangement reactions that stabilize certain ionic species while destabilizing others.

Tandem mass spectrometry experiments provide detailed fragmentation pathways through collision-induced dissociation studies. These analyses reveal the relative stability of different fragment ions and confirm proposed fragmentation mechanisms through comparison with authentic reference standards and computational predictions.

X-ray Crystallography and Solid-State Structure

X-ray crystallographic analysis provides definitive structural information about this compound in the solid state, revealing precise atomic coordinates, bond lengths, and intermolecular interactions. The crystalline structure exhibits characteristic packing arrangements influenced by hydrogen bonding networks involving the carboxylic acid functionality.

The carboxylic acid groups typically form dimeric arrangements through complementary hydrogen bonding interactions, creating centrosymmetric pairs that serve as fundamental structural units in the crystal lattice. These dimeric assemblies pack in extended three-dimensional networks stabilized by weaker intermolecular forces including van der Waals interactions and aromatic π-π stacking.

Bond length analysis reveals characteristic values for the various structural elements, with the quaternary carbon-oxygen bond distance reflecting the specific electronic environment created by the multiple substituents. The phenoxy linkage exhibits bond lengths consistent with single bond character, while the aromatic carbon-carbon bonds maintain typical benzene ring geometry.

The molecular conformation in the crystalline state represents the thermodynamically favored arrangement under solid-state conditions, potentially differing from solution-phase conformations due to crystal packing forces. Thermal ellipsoid representations illustrate atomic displacement parameters that provide information about molecular flexibility and thermal motion within the crystal lattice.

| Crystallographic Parameter | Typical Values |

|---|---|

| Space Group | Varies with crystallization conditions |

| Unit Cell Dimensions | Determined by packing efficiency |

| Molecular Conformation | Influenced by intermolecular interactions |

| Hydrogen Bonding | Carboxylic acid dimers |

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUAQHVOCKJYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396340 | |

| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140239-94-7 | |

| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 1-(3-Methoxyphenoxy)-2,3-epoxypropane Intermediate

A critical intermediate in the synthesis is the epoxide derivative formed by reacting 3-methoxyphenol with epichlorohydrin under basic conditions.

- Reactants: 3-Methoxyphenol and epichlorohydrin.

- Base: Sodium hydroxide or other strong bases such as potassium hydroxide or organic bases (e.g., triethylamine).

- Solvent: Water or aqueous medium, sometimes with alcohols or ethers.

- Temperature: Mild, typically 25–35 °C.

- Reaction Time: 10–12 hours for complete conversion.

- Process: The phenol is deprotonated by the base to form the phenolate ion, which attacks the epichlorohydrin to form the epoxide intermediate (1-(3-methoxyphenoxy)-2,3-epoxypropane).

This step is supported by a process described for a closely related compound, 1-(2-methoxyphenoxy)-2,3-epoxypropane, used in ranolazine synthesis, which can be adapted for the 3-methoxy isomer.

Ring Opening and Introduction of the 2-Methylpropanoic Acid Group

The epoxide intermediate undergoes ring-opening and further functionalization to install the 2-methylpropanoic acid moiety:

- Reagents: The epoxide is reacted with suitable nucleophiles or carboxylation agents to introduce the acid functionality.

- Base: Strong bases (e.g., sodium hydroxide) facilitate hydrolysis steps.

- Solvent: Alcohols (methanol, ethanol), water mixtures.

- Temperature: Reflux conditions (~60–100 °C) are often employed.

- Purification: Acidification with dilute hydrochloric acid to precipitate the acid, followed by extraction and recrystallization.

Though specific details for the 3-methoxy derivative are scarce, analogous processes for aryl-substituted 2-methylpropanoic acids involve hydrolysis of ester or intermediate halides to the acid form with yields exceeding 70% and purities over 99%.

Detailed Reaction Conditions and Examples

| Step | Reactants/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-Methoxyphenol (1 eq), epichlorohydrin (3 eq), NaOH (0.5 eq), water solvent, 25–35 °C, 10–12 h | Formation of 1-(3-methoxyphenoxy)-2,3-epoxypropane intermediate via nucleophilic substitution | High conversion; isolated intermediate |

| 2 | Epoxide intermediate, sodium hydroxide, methanol/water, reflux 60–80 °C, 5–6 h | Hydrolysis and ring-opening to form 2-(3-methoxyphenoxy)-2-methylpropanoic acid | Yield ~70–80%; Purity >99% after recrystallization |

| 3 | Acidification with dilute HCl to pH 1–2, extraction with methylene chloride, drying, recrystallization | Isolation and purification of the acid product | High purity crystalline solid |

Research Findings and Analytical Data

- Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses confirm purities exceeding 99% after recrystallization.

- Physical Properties: The acid typically crystallizes as a white solid with melting points consistent with literature values for similar compounds.

- Spectroscopic Data: Proton and carbon NMR spectra confirm the presence of the methoxyphenoxy group and the 2-methylpropanoic acid moiety.

- Yields: Overall yields for the multi-step process range from 70% to 80%, depending on reaction scale and purification efficiency.

Notes on Alternative Methods and Considerations

- Bases: Both organic (triethylamine, pyridine) and inorganic bases (NaOH, KOH) are suitable, with inorganic bases preferred for cost and environmental reasons.

- Solvents: Water and alcohol mixtures are commonly used, providing environmentally benign reaction media.

- Temperature Control: Mild to moderate temperatures optimize yield and minimize side reactions.

- Impurity Control: Multiple washing and recrystallization steps are essential to reduce impurities to below 0.1% as measured by HPLC.

- Metal Catalysts: Unlike some arylpropanoic acid syntheses involving palladium catalysis, the preparation of this compound avoids costly and potentially toxic metal catalysts, enhancing safety and scalability.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 3-Methoxyphenol | Commercially available |

| Epichlorohydrin ratio | 2.5–3 equivalents | Ensures complete reaction |

| Base type | NaOH, KOH, or organic bases | NaOH preferred for cost and availability |

| Solvent | Water, methanol, ethanol | Water-alcohol mixtures common |

| Temperature | 25–35 °C (epoxide formation), 60–80 °C (hydrolysis) | Controlled to minimize side reactions |

| Reaction time | 10–12 h (epoxide formation), 5–6 h (hydrolysis) | Monitored by HPLC |

| Purification | Acidification, extraction, recrystallization | Achieves >99% purity |

| Yield | 70–80% overall | Depends on scale and process control |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenoxy)-2-methylpropanoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(3-Methoxyphenoxy)-2-methylpropanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(3-Hydroxyphenoxy)-2-methylpropanoic acid.

Reduction: 2-(3-Methoxyphenoxy)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Boiling Point: Not explicitly reported, but similar fibrates (e.g., clofibric acid) exhibit low volatility due to high polarity.

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes .

Comparison with Similar Compounds

Structural and Functional Analogues

Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic Acid)

- Structure: Substituted with a 4-chlorophenoxy group instead of 3-methoxyphenoxy.

- Pharmacology : A first-generation fibrate that lowers triglycerides (TG) by ~30–50% and increases HDL cholesterol by ~10–15%. However, it has been largely phased out due to adverse effects like myopathy .

- Key Difference : The chloro substituent enhances metabolic stability but increases hepatotoxicity risk compared to the methoxy group in the target compound .

Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)

- Structure: Contains a 4-(4-chlorobenzoyl)phenoxy group, adding a hydrophobic benzoyl moiety.

- Pharmacology: Active metabolite of fenofibrate; reduces TG by ~40–55% and LDL by ~15–20%. The benzoyl group enhances PPAR-α binding affinity, improving efficacy over clofibric acid .

- Key Difference : Increased lipophilicity from the benzoyl group improves tissue penetration but may elevate renal excretion challenges compared to the simpler 3-methoxy substituent .

Bezafibrate (2-[4-(2-{[(4-Chlorophenyl)carbonyl]amino}ethyl)phenoxy]-2-methylpropanoic Acid)

- Structure: Features a 4-(chlorobenzoylaminoethyl)phenoxy group, introducing a urea-like linkage.

- Pharmacology : A broad-spectrum PPAR agonist (α/δ/γ) with dual lipid-lowering and glucose-modulating effects. Reduces TG by ~40% and increases HDL by ~30% .

- Key Difference: The aminoethyl-benzoyl extension enhances receptor selectivity but complicates synthesis and metabolic clearance .

Physicochemical and Pharmacokinetic Comparison

*LogP estimated using fragment-based methods (e.g., Hansch-Fujita).

Biological Activity

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS No. 140239-94-7) is an organic compound belonging to the class of phenoxyacetic acids. Its structure features a methoxy group at the meta position of the phenoxy ring and a methyl group at the alpha position of the propanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula: C11H14O4

- Molecular Weight: 210.23 g/mol

- Boiling Point: 155 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy and phenoxy groups facilitate binding through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Targeted Biological Pathways

- PPAR Agonism : Research indicates that derivatives of phenoxyacetic acids, including this compound, may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. PPARs are potential therapeutic targets for type 2 diabetes mellitus and other metabolic disorders .

- Enzyme Inhibition : The structural similarity of this compound to natural ligands suggests it may inhibit specific enzymes involved in metabolic pathways, although detailed studies are necessary to confirm these effects.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant activity against PPARs. For example, docking studies and molecular dynamics simulations have shown favorable binding interactions with PPARα and PPARγ, indicating potential for further optimization in drug design .

Case Studies

- Diabetes Mellitus : A study involving various alkoxy-substituted phenoxy derivatives highlighted their potential as PPAR agonists, suggesting that this compound could be explored for its therapeutic effects on glucose metabolism .

- Toxicological Assessments : Preliminary assessments indicate that while this compound shows promise for therapeutic applications, it is essential to evaluate its safety profile thoroughly. Existing data suggest that similar compounds may cause skin sensitization or developmental toxicity at certain concentrations .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential PPAR agonist |

| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Structure | Similar activity, para substitution |

| 2-(3-Hydroxyphenoxy)-2-methylpropanoic acid | Structure | Hydroxyl group may affect binding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting 3-methoxyphenol with 2-chloro-2-methylpropanoic acid under basic conditions (e.g., KCO/DMF) yields the ester intermediate, followed by hydrolysis to the carboxylic acid. Purity (>95%) can be achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities like unreacted phenol or ester intermediates should be quantified using GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR to confirm methoxy (-OCH), aromatic protons, and carboxylic acid groups.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C ether stretch).

- HRMS : Exact mass determination for molecular formula validation (CHO) .

Q. How should researchers safely handle this compound in the laboratory?

- Protocols :

- Use fume hoods and PPE (gloves, lab coat) to avoid dermal exposure, as related phenoxy compounds are suspected carcinogens .

- Store in airtight containers away from oxidizing agents.

- Decontaminate spills with alkaline solutions (e.g., 10% NaHCO) to neutralize the carboxylic acid .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior in radical-mediated transformations?

- Insights : The methoxy group acts as an electron-donating substituent, stabilizing radical intermediates. For example, in radical addition reactions (e.g., with AIBN), the aromatic ring directs regioselectivity, favoring para-substitution due to steric and electronic effects .

- Experimental Design : Use ESR spectroscopy to detect radical intermediates and DFT calculations (e.g., Gaussian) to model transition states .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Approach :

- In Silico Tools : ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., demethylation of the methoxy group or glucuronidation).

- Docking Studies : Assess interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What strategies resolve enantiomeric impurities in synthesized batches of this compound?

- Chiral Separation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.